

Paeoniflorin in Cardiovascular Health: A Technical Guide to Preclinical Evidence

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Compound of Interest					
Compound Name:	Paeoniflorin				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeoniflorin (PF) is a monoterpene glycoside and the primary bioactive component isolated from the root of Paeonia lactiflora (white peony), a plant integral to traditional Chinese medicine.[1] In recent years, a growing body of preclinical research has highlighted its potential therapeutic effects on the cardiovascular system.[2] Scientific investigations, predominantly from in vitro and animal models, indicate that **paeoniflorin** possesses significant anti-inflammatory, antioxidant, anti-atherosclerotic, and cardioprotective properties.[1][3] This technical guide provides a comprehensive overview of the preliminary studies on **paeoniflorin** for cardiovascular health, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways. The aim is to furnish researchers and drug development professionals with a detailed resource to inform further investigation and potential clinical translation.[2]

Anti-Atherosclerotic Effects

Atherosclerosis, a chronic inflammatory disease, is the primary cause of most cardiovascular diseases.[4] **Paeoniflorin** has demonstrated multi-faceted protective effects against atherosclerosis by modulating lipid metabolism, inhibiting inflammation, reducing oxidative stress, and regulating the function of key vascular cells.[5][6]

Modulation of Lipid Metabolism



Paeoniflorin has been shown to regulate glucose and lipid metabolism, which are critical risk factors for atherosclerosis.[3] In animal models of hyperlipidemia and atherosclerosis, **paeoniflorin** treatment significantly reduced serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[4][7]

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are pivotal events in the formation of atherosclerotic plaques.[5][8] **Paeoniflorin** has been found to inhibit these processes through various mechanisms, including cell cycle arrest and induction of apoptosis.[9][10] Studies show that PF can block the G0/G1 to S phase transition in VSMCs stimulated by growth factors like platelet-derived growth factor (PDGF-BB).[5][11] This inhibitory effect is linked to the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the suppression of pro-inflammatory signaling pathways.[9][11]

Quantitative Data: Effects on Atherosclerosis and VSMCs



Model	Paeoniflorin Dose/Concentr ation	Duration	Key Quantitative Findings	Reference
ApoE-/- Mice (Atherosclerosis)	30 mg/kg/day (oral)	12 weeks	Significantly reduced serum TC, TG, and LDL-C levels; Reduced aortic plaque area.	[4]
High-Fat Diet Rats (Atherosclerosis)	10 or 20 mg/kg/day (i.g.)	15 weeks	Decreased plasma levels of cholesterol, triglycerides, and LDL-C; Downregulated IL-1β, IL-6, and TNF-α.	[7]
Ox-LDL-induced VSMCs	20, 40, 80 μM	24 hours	Dose- dependently inhibited VSMC proliferation and migration; Arrested cell cycle in S phase.	[10]
PDGF-BB- induced VSMCs	25, 50, 100 μg/mL	12, 24, 48 hours	Significantly decreased cell viability and DNA synthesis; Blocked G0/G1 cell cycle progression.	[9][11]
Ox-LDL-induced HCAECs	IC50: 722.9 nM	24 hours	Increased cell viability by 115.76%; Inhibited	[12]

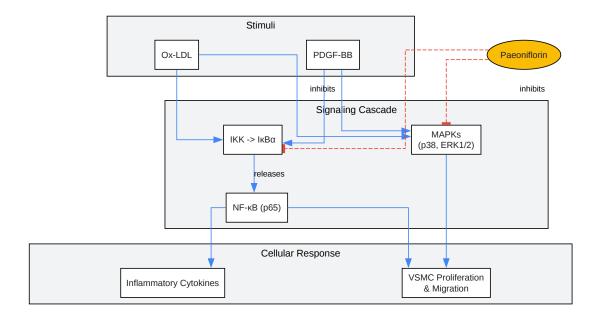


apoptosis by 46.28%; Reduced IL-6 and IL-8 levels.

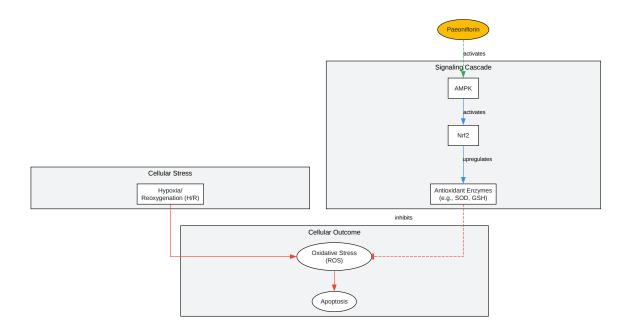
Signaling Pathways in VSMC Proliferation

Paeoniflorin inhibits VSMC proliferation and migration primarily by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Upon stimulation by factors like Ox-LDL or PDGF-BB, these pathways become activated, leading to the expression of genes that promote cell cycle progression and inflammation. **Paeoniflorin** intervenes by preventing the phosphorylation of key MAPK proteins (p38, ERK1/2) and the NF-κB p65 subunit.[3][10]

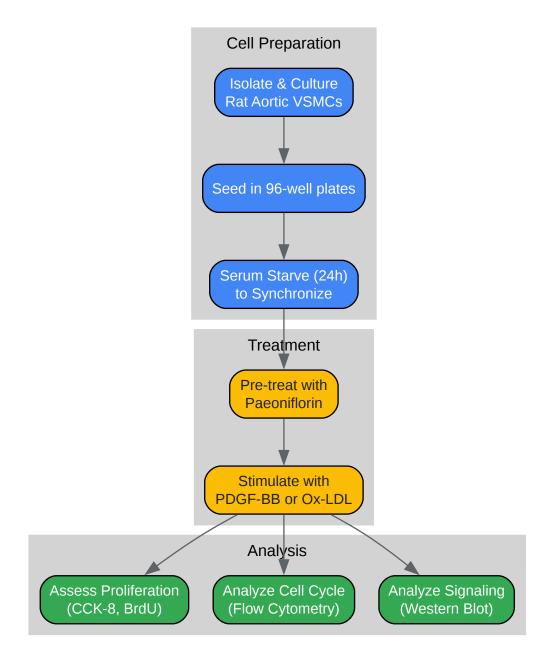












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Foundational & Exploratory





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